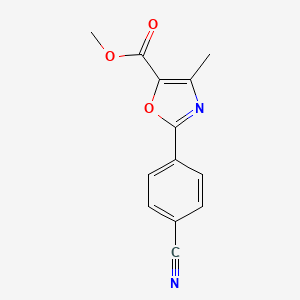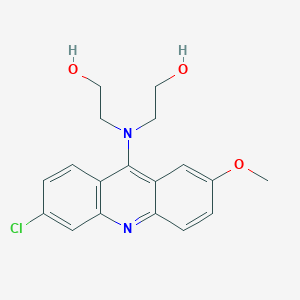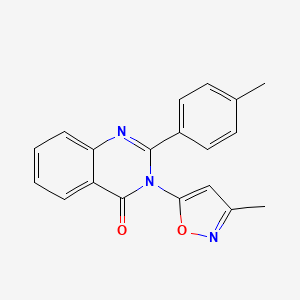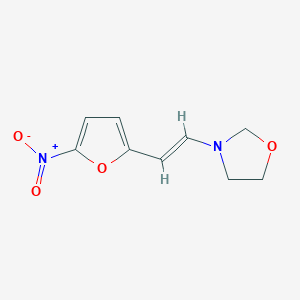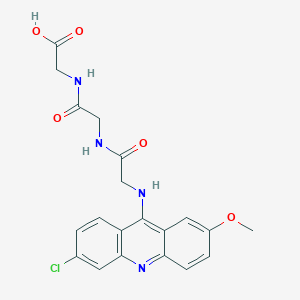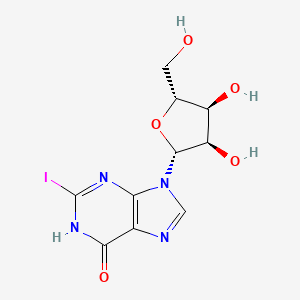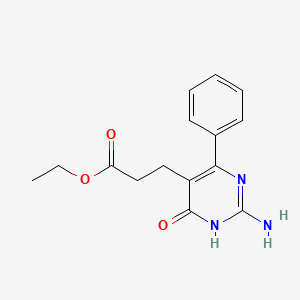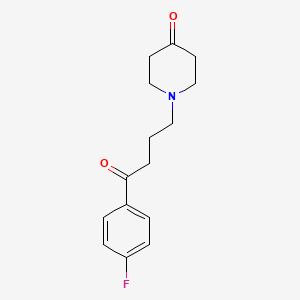![molecular formula C21H22N2O B12914780 6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline CAS No. 89707-55-1](/img/structure/B12914780.png)
6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1-phenyl-3-(piperidin-3-yloxy)isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a piperidine ring attached to the isoquinoline core, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1-phenyl-3-(piperidin-3-yloxy)isoquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would typically include steps such as purification through column chromatography and crystallization to obtain the pure compound. The choice of solvents and reagents is crucial to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Methyl-1-phenyl-3-(piperidin-3-yloxy)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
6-Methyl-1-phenyl-3-(piperidin-3-yloxy)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of 6-methyl-1-phenyl-3-(piperidin-3-yloxy)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Isoquinoline: The parent compound of 6-methyl-1-phenyl-3-(piperidin-3-yloxy)isoquinoline.
Piperidine: A six-membered ring containing one nitrogen atom, which is part of the structure of the compound.
Uniqueness
6-Methyl-1-phenyl-3-(piperidin-3-yloxy)isoquinoline is unique due to the presence of both the isoquinoline and piperidine rings, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
89707-55-1 |
|---|---|
分子式 |
C21H22N2O |
分子量 |
318.4 g/mol |
IUPAC名 |
6-methyl-1-phenyl-3-piperidin-3-yloxyisoquinoline |
InChI |
InChI=1S/C21H22N2O/c1-15-9-10-19-17(12-15)13-20(24-18-8-5-11-22-14-18)23-21(19)16-6-3-2-4-7-16/h2-4,6-7,9-10,12-13,18,22H,5,8,11,14H2,1H3 |
InChIキー |
HPFINIDFIQCDFS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=NC(=C2C=C1)C3=CC=CC=C3)OC4CCCNC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


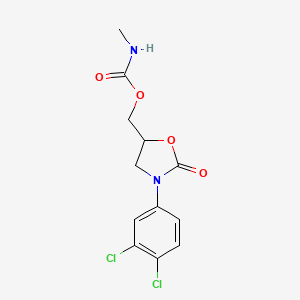
![4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid](/img/structure/B12914704.png)
